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A Guide for Researchers, Scientists, and Drug Development Professionals

Note on SF-22: Initial searches for an "SF-22 calcium imaging assay" indicate that SF-22 is not

a calcium indicator dye. Instead, SF-22 and its optimized analog, MK6-83, are synthetic small

molecule agonists of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel. TRPML1

is a cation channel primarily located on the membrane of lysosomes and is involved in the

release of calcium (Ca²⁺) from these organelles. Therefore, this document provides detailed

application notes and protocols for a calcium imaging assay using the well-established

ratiometric indicator Fura-2 AM, which is suitable for studying intracellular calcium dynamics in

neurons, including those induced by compounds like SF-22.

Application Notes: Fura-2 AM Calcium Imaging in
Neurons
Fura-2 AM is a membrane-permeant derivative of the ratiometric fluorescent Ca²⁺ indicator

Fura-2. It is widely used to measure intracellular calcium concentrations in living cells, including

neurons.[1][2] Its ratiometric nature allows for accurate quantification of Ca²⁺ levels, minimizing

issues related to uneven dye loading, photobleaching, and variations in cell thickness.[1][3]

Principle of Ratiometric Measurement with Fura-2 AM:

Once Fura-2 AM enters the neuron, intracellular esterases cleave the acetoxymethyl (AM) ester

groups, trapping the active Fura-2 molecule inside.[1][2] Fura-2 exhibits a shift in its
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fluorescence excitation spectrum upon binding to Ca²⁺. The dye is excited at approximately

340 nm when bound to calcium and at 380 nm in its calcium-free form, with both states emitting

fluorescence at around 510 nm.[1][2][3] The ratio of the fluorescence intensities at these two

excitation wavelengths (340/380) is directly proportional to the intracellular Ca²⁺ concentration.

[3]

Advantages of Fura-2 AM in Neuronal Calcium Imaging:

Quantitative Measurements: The ratiometric properties of Fura-2 allow for the determination

of absolute intracellular Ca²⁺ concentrations.[3]

High Sensitivity: Fura-2 has a high affinity for Ca²⁺, making it suitable for detecting subtle

changes in calcium levels.[2]

Reduced Artifacts: Ratiometric measurements correct for variations in dye concentration,

illumination intensity, and cell thickness, leading to more reliable and reproducible data.[1][4]

Data Presentation: Properties of Fura-2 AM

Property Value Reference

Indicator Type
Ratiometric Fluorescent Ca²⁺

Indicator
[5]

Form Acetoxymethyl (AM) ester [2]

Cell Permeability Membrane permeant [5]

Excitation Wavelength (Ca²⁺-

bound)
~335-340 nm [1][3][5]

Excitation Wavelength (Ca²⁺-

free)
~363-380 nm [1][3][5]

Emission Wavelength ~505-510 nm [1][2][5]

Dissociation Constant (Kd) ~145 nM [3][5]

Solubility DMSO [6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.abcam.com/en-us/technical-resources/protocols/fura-2-am-imaging
https://www.amerigoscientific.com/resource-understanding-fura-2-am-a-powerful-tool-for-calcium-imaging.html
https://www.aatbio.com/products/fura-2-am-cas-108964-32-5
https://www.aatbio.com/products/fura-2-am-cas-108964-32-5
https://www.aatbio.com/products/fura-2-am-cas-108964-32-5
https://www.amerigoscientific.com/resource-understanding-fura-2-am-a-powerful-tool-for-calcium-imaging.html
https://www.abcam.com/en-us/technical-resources/protocols/fura-2-am-imaging
https://pmc.ncbi.nlm.nih.gov/articles/PMC2763293/
https://biotium.com/product/fura-2-am-ester/
https://www.amerigoscientific.com/resource-understanding-fura-2-am-a-powerful-tool-for-calcium-imaging.html
https://biotium.com/product/fura-2-am-ester/
https://www.abcam.com/en-us/technical-resources/protocols/fura-2-am-imaging
https://www.aatbio.com/products/fura-2-am-cas-108964-32-5
https://biotium.com/product/fura-2-am-ester/
https://www.abcam.com/en-us/technical-resources/protocols/fura-2-am-imaging
https://www.aatbio.com/products/fura-2-am-cas-108964-32-5
https://biotium.com/product/fura-2-am-ester/
https://www.abcam.com/en-us/technical-resources/protocols/fura-2-am-imaging
https://www.amerigoscientific.com/resource-understanding-fura-2-am-a-powerful-tool-for-calcium-imaging.html
https://biotium.com/product/fura-2-am-ester/
https://www.aatbio.com/products/fura-2-am-cas-108964-32-5
https://biotium.com/product/fura-2-am-ester/
https://www.sigmaaldrich.com/JP/ja/product/sigma/47989
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Protocol 1: Preparation of Cultured Neurons for Calcium
Imaging
This protocol provides a general guideline for culturing primary neurons on coverslips suitable

for fluorescence microscopy.

Materials:

Glass coverslips (#1 thickness)

Poly-L-lysine or other cellular adhesive

Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX,

and growth factors)

6-well culture plates

Sterile phosphate-buffered saline (PBS)

Sterile water

Procedure:

Coverslip Preparation:

Sterilize glass coverslips.

Coat the coverslips with an appropriate cellular adhesive, such as 0.01% poly-L-lysine, for

10 minutes at room temperature.[7]

Wash the coverslips three times with sterile PBS.[7]

Place one coated coverslip in each well of a 6-well plate.

Neuronal Plating:
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Plate dissociated primary neurons onto the prepared coverslips at a suitable density. For

example, 0.2-0.5 million cells per well for a 6-well plate.[7]

Culture the neurons in a humidified incubator at 37°C with 5% CO₂ for the desired duration

to allow for maturation and network formation.

Protocol 2: Fura-2 AM Loading and Calcium Imaging in
Cultured Neurons
This protocol details the steps for loading cultured neurons with Fura-2 AM and performing

ratiometric calcium imaging.

Materials:

Fura-2 AM (50 µg vial)

Dry DMSO

Neuronal culture medium (phenol red-free)

Calcium recording buffer (e.g., Tyrode's solution or Hanks' Balanced Salt Solution with BSA)

Fluorescence microscope equipped with a light source capable of alternating excitation at

340 nm and 380 nm, and an emission filter for ~510 nm.

Imaging chamber for coverslips

Perfusion system (optional)

Procedure:

Preparation of Fura-2 AM Stock Solution:

Prepare a 1 mM Fura-2 AM stock solution by dissolving 50 µg of Fura-2 AM in 50 µl of dry

DMSO.[4]

It is crucial to use dry DMSO to prevent hydrolysis of the AM ester.[4]
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Store the stock solution in small aliquots at -20°C, protected from light.[4][8]

Loading Neurons with Fura-2 AM:

Prepare a loading solution by diluting the Fura-2 AM stock solution into pre-warmed,

phenol red-free culture medium to a final concentration of 1-5 µM.[7][8] For example, add

2 µl of 1 mM Fura-2 AM stock to 2 ml of medium for a final concentration of 1 µM.[8]

Vortex the loading solution vigorously for 1 minute to ensure the dye is well-dispersated.[8]

Aspirate the culture medium from the coverslips with cultured neurons.

Add the Fura-2 AM loading solution to the coverslips.

Incubate the neurons in the dark at 37°C for 30 minutes.[4][8] The optimal loading time

and concentration may need to be determined empirically for different neuronal types.[7]

Washing and De-esterification:

After incubation, wash the cells twice with pre-warmed calcium recording buffer to remove

extracellular Fura-2 AM.[7]

Incubate the cells for an additional 30 minutes in the recording buffer to allow for complete

de-esterification of the Fura-2 AM by intracellular esterases.

Calcium Imaging:

Mount the coverslip in an imaging chamber on the stage of the fluorescence microscope.

[4]

Perfuse the chamber with the calcium recording buffer.

Focus on the loaded neurons using transmitted light.

Acquire fluorescence images by alternating excitation between 340 nm and 380 nm, and

collecting the emission at ~510 nm.[4]
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Record a baseline fluorescence ratio for a few minutes before applying any stimuli (e.g.,

SF-22, neurotransmitters, or depolarizing agents).

Apply the stimulus and continue recording the changes in the 340/380 fluorescence ratio

over time.

Data Analysis:

Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.

For each ROI, calculate the ratio of the fluorescence intensity at 340 nm excitation to the

intensity at 380 nm excitation for each time point.

Plot the 340/380 ratio over time to visualize the changes in intracellular Ca²⁺

concentration.

The ratio values can be converted to absolute Ca²⁺ concentrations using the Grynkiewicz

equation, which requires calibration with solutions of known Ca²⁺ concentrations.

Visualizations
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Caption: Experimental workflow for Fura-2 AM calcium imaging in cultured neurons.
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Caption: Signaling pathway of SF-22-induced calcium release via the TRPML1 channel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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